1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol
Overview
Description
1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol, also known as Ambrinol, is a chemical compound with the molecular formula C₁₃H₂₂O. It is a derivative of naphthol and is characterized by its complex structure, which includes multiple hydrogenated rings and methyl groups. This compound is known for its distinctive fragrance, often described as ambergris-like, musky, and earthy. It is found naturally in Mediterranean cistus flowers and is widely used in the fragrance industry .
Preparation Methods
The synthesis of 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol can be achieved through various synthetic routes. One common method involves the hydrogenation of 2-naphthol derivatives under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature. Industrial production methods often involve green synthesis techniques to ensure the compound is biodegradable and environmentally friendly .
Chemical Reactions Analysis
1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogen gas (H₂) in the presence of a catalyst like Pd/C is often used.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: The compound’s fragrance properties make it useful in studying olfactory receptors and scent-related behaviors in animals.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs with unique fragrance profiles.
Industry: It is extensively used in the fragrance industry to create perfumes, colognes, and other scented products
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its distinctive scent. The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling system .
Comparison with Similar Compounds
1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol can be compared with other similar compounds such as:
α-Ambrinol: Another naphthol derivative with a similar structure but different stereochemistry.
β-Ambrinol: Similar to α-Ambrinol but with variations in the position of the hydroxyl group.
γ-Eudesmol: A related compound with a different ring structure and additional methyl groups. These compounds share some structural similarities but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
2,5,5-trimethyl-1,3,4,4a,6,7-hexahydronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-12(2)7-4-5-10-9-13(3,14)8-6-11(10)12/h5,11,14H,4,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVOTKFXWGURGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C2C1CCC(C2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052084 | |
Record name | 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41199-19-3, 71832-76-3 | |
Record name | 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41199-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenol, 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041199193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenol, octahydro-2,5,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071832763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenol, 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Octahydro-2,5,5-trimethyl-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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